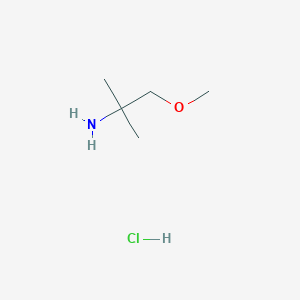

(2-Methoxy-1,1-dimethylethyl)amine hydrochloride

Description

BenchChem offers high-quality (2-Methoxy-1,1-dimethylethyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-1,1-dimethylethyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(2,6)4-7-3;/h4,6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJWRLMQZGHSPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251660-96-5 | |

| Record name | 1-methoxy-2-methylpropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Methoxy-1,1-dimethylethyl)amine hydrochloride CAS number 251660-96-5

An In-depth Technical Guide to (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride (CAS: 251660-96-5)

Abstract

This technical guide provides a comprehensive overview of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride (CAS No. 251660-96-5), a specialized aliphatic amine building block relevant to researchers and professionals in drug discovery and medicinal chemistry. This document synthesizes critical information regarding its chemical identity, physicochemical properties, and key safety considerations. While specific, peer-reviewed synthesis and analytical protocols for this exact molecule are not prevalent in public literature, this guide presents logical, experience-driven frameworks for its preparation and characterization based on established principles of organic chemistry. The core focus is to elucidate the compound's utility as a structural scaffold, leveraging its unique combination of a sterically hindered primary amine and a methoxy moiety to facilitate the development of novel chemical entities.

Molecular Profile and Physicochemical Properties

(2-Methoxy-1,1-dimethylethyl)amine hydrochloride is a primary amine salt characterized by a tertiary carbon atom adjacent to the nitrogen, which imparts significant steric hindrance. The presence of a methoxy group introduces a polar ether linkage, influencing solubility and potential hydrogen bonding interactions. These structural features make it a valuable intermediate for creating molecules with tailored pharmacological profiles.

Chemical Structure

Caption: A plausible retrosynthetic pathway for the target amine.

Generalized Synthetic Protocol

The following protocol is a conceptual, yet experimentally sound, approach. Researchers should perform appropriate literature searches for analogous transformations to optimize reaction conditions.

Step 1: Synthesis of 1-Methoxy-2-methylpropane

-

To a cooled (0 °C) suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF), add 2-methyl-1-propanol (1.0 eq.) dropwise. Causality: The strong base deprotonates the alcohol to form a nucleophilic alkoxide.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add methyl iodide (1.1 eq.) and stir the reaction at room temperature overnight.

-

Quench the reaction carefully with water and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via distillation.

Step 2: Nitration to form 1-Methoxy-2-methyl-2-nitropropane

-

This step is challenging and requires specific conditions. A potential route involves free-radical nitration, though selectivity can be an issue. Alternatively, conversion of the corresponding tertiary halide (not synthesized here) via nucleophilic substitution with a nitrite salt could be explored.

Step 3: Reduction to (2-Methoxy-1,1-dimethylethyl)amine

-

Dissolve the nitro intermediate (1.0 eq.) in methanol or ethanol.

-

Add Palladium on carbon (10 mol%) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until starting material is consumed (monitor by TLC or GC-MS). Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitroalkanes to primary amines. [1]4. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude amine product in anhydrous diethyl ether or dichloromethane.

-

Cool the solution to 0 °C.

-

Bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. Causality: The basic amine reacts with HCl to form the stable, solid hydrochloride salt, which facilitates isolation and improves handling and stability. [2]4. Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification and Validation

The final product's purity should be assessed using High-Performance Liquid Chromatography (HPLC). Purification of the hydrochloride salt is typically achieved through recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. The identity must be confirmed via the analytical methods described in the following section.

Analytical Characterization Framework

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following is a standard workflow for validating a novel small molecule like (2-Methoxy-1,1-dimethylethyl)amine hydrochloride.

Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Although experimental spectra for this specific compound were not found, its structure allows for a reliable prediction of the expected signals.

¹H NMR (Expected Signals, 400 MHz, DMSO-d₆):

-

δ ~8.2-8.5 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange.

-

δ ~3.4 ppm (singlet, 2H): Methylene protons (-CH₂-) adjacent to the ether oxygen.

-

δ ~3.2 ppm (singlet, 3H): Methyl protons of the methoxy group (-OCH₃).

-

δ ~1.2 ppm (singlet, 6H): Protons of the two equivalent geminal methyl groups (-C(CH₃)₂). The singlet multiplicity is due to the absence of adjacent protons.

¹³C NMR (Expected Signals, 100 MHz, DMSO-d₆):

-

δ ~78-80 ppm: Methylene carbon (-CH₂-).

-

δ ~58-60 ppm: Methoxy carbon (-OCH₃).

-

δ ~55-57 ppm: Quaternary carbon (-C(CH₃)₂).

-

δ ~22-24 ppm: Geminal methyl carbons (-C(CH₃)₂).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the free base.

-

Technique: Electrospray Ionization (ESI) in positive mode is ideal.

-

Expected Ion: The primary ion observed would be the protonated molecule [M+H]⁺ corresponding to the free base (C₅H₁₃NO).

-

Calculated m/z for [C₅H₁₃NOH]⁺: 104.11.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is suitable for purity analysis. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid. Detection can be achieved via UV-Vis (after derivatization, as the molecule lacks a strong chromophore) or, more effectively, with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

-

Gas Chromatography (GC): Analysis of the free base can be performed using a polar capillary column. This is useful for assessing the purity of the amine intermediate before salt formation. [3]

Utility in Medicinal Chemistry and Drug Discovery

(2-Methoxy-1,1-dimethylethyl)amine hydrochloride serves as a valuable building block for constructing more complex molecules intended for biological screening. Its utility stems from two key structural features:

-

The Sterically Hindered Primary Amine: The gem-dimethyl groups adjacent to the amine significantly influence its reactivity and basicity. This steric bulk can be strategically employed to direct reactions to other parts of a molecule or to create ligands that fit into specific enzyme or receptor pockets while preventing unwanted side reactions. This motif is less common than unhindered primary amines, offering a route to novel chemical space.

-

The Methoxy Group: The methoxy group is a ubiquitous feature in approved drugs. [4]Its inclusion can improve aqueous solubility, act as a hydrogen bond acceptor, and block metabolic oxidation that might occur at an analogous methylene or methyl group. This can lead to improved pharmacokinetic profiles (e.g., longer half-life) in drug candidates. [4] This compound can be used as a key intermediate in the synthesis of libraries for various targets, including those traditionally modulated by phenethylamine-type ligands, by providing a unique aliphatic scaffold. [5][6]Its availability from commercial suppliers underscores its role in enabling chemistry for drug discovery programs. [7][8]

Safety, Handling, and Storage

Proper handling of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride is crucial. The compound is classified as acutely toxic if swallowed and warrants careful management in a laboratory setting.

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Code(s) | Description |

| Acute Toxicity, Oral | GHS07 | Warning | H302 | Harmful if swallowed. [7] |

| Skin Irritation | GHS07 | Warning | H315 | Causes skin irritation. |

| Eye Irritation | GHS07 | Warning | H319 | Causes serious eye irritation. |

| Respiratory Irritation | GHS07 | Warning | H335 | May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [9]* Personal Protective Equipment: Wear standard PPE, including a lab coat, nitrile gloves, and tightly fitting safety goggles with side shields. [10]* Handling Precautions: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [11]

Storage and Stability

-

Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area. [8][9]The compound should be stored under an inert atmosphere to prevent degradation. [8]* Incompatibilities: Keep away from strong oxidizing agents and strong acids (other than for salt formation). [9]* Storage Class: Classified as a combustible solid (Storage Class 11). [7]

References

-

Get Your 251660-96-5 | (2-methoxy-1,1-dimethylethyl)amine ... (n.d.). Retrieved from [Link]

-

ChemBridge Corporation @ ChemBuyersGuide.com, Inc. (n.d.). Retrieved from [Link]

-

Method for synthesizing methoxy amine hydrochlorate (2012) | Lianfang Zhang - SciSpace. (n.d.). Retrieved from [Link]

-

(2-Methoxy-1,1-dimethylethyl)amine Hydrochloride - 西典实验. (n.d.). Retrieved from [Link]

-

Recent applications of click chemistry in drug discovery - PubMed. (n.d.). Retrieved from [Link]

-

PubChem applications in drug discovery: a bibliometric analysis - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

METHOD FOR PREPARATION OF ALKOXY-AMINE HYDROCHLORIDE - European Patent Office - EP 2697192 B1. (n.d.). Retrieved from [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.). Retrieved from [Link]

-

2-Methoxyethylamine | C3H9NO | CID 8018 - PubChem. (n.d.). Retrieved from [Link]

- A method of preparation of methoxy amine hydrochloride - Google Patents. (n.d.).

-

The role of the methoxy group in approved drugs - PubMed. (n.d.). Retrieved from [Link]

-

T-PV2096-01-8711-CH - OSHA. (n.d.). Retrieved from [Link]

-

Principles and applications of LC-MS in new drug discovery - PubMed. (n.d.). Retrieved from [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. (n.d.). Retrieved from [Link]

-

Analytical Methods - OPUS at UTS. (n.d.). Retrieved from [Link]

-

A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

2,2-Dimethyloxy-1-phenylethylamine hydrochloride | C10H16ClNO2 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space - Beilstein Journals. (n.d.). Retrieved from [Link]

-

2-(7-Methoxy-1-naphthyl)acetonitrile - PMC - NIH. (n.d.). Retrieved from [Link]

-

2-naphthylamine, 1-methoxy-, hydrochloride (C11H11NO) - PubChemLite. (n.d.). Retrieved from [Link]

Sources

- 1. 2-Methoxy-3-methylbutan-1-amine hydrochloride | 2287279-44-9 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. osha.gov [osha.gov]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space [beilstein-journals.org]

- 7. (2-Methoxy-1,1-dimethylethyl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 251660-96-5|(2-Methoxy-1,1-dimethylethyl)amine Hydrochloride|BLD Pharm [bldpharm.com]

- 9. Page loading... [guidechem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 2-Methoxy-1,1-diMethylethylaMine HCl price,buy 2-Methoxy-1,1-diMethylethylaMine HCl - chemicalbook [m.chemicalbook.com]

An In-depth Technical Guide to (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(2-Methoxy-1,1-dimethylethyl)amine hydrochloride, also known by its IUPAC name 1-methoxy-2-methyl-2-propanamine hydrochloride, is a primary amine building block with emerging relevance in synthetic chemistry. Its unique structural features—a sterically hindered tertiary carbon adjacent to the amine and a methoxy group—make it a valuable intermediate for creating complex molecules with potential applications in agrochemicals and pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and safety protocols, offering a critical resource for scientists utilizing this compound in their research and development endeavors.

Core Molecular and Physical Properties

(2-Methoxy-1,1-dimethylethyl)amine hydrochloride is the hydrochloride salt of the free base, 1-methoxy-2-methyl-2-propanamine. The salt form is typically a stable, solid material, which enhances its shelf-life and handling characteristics compared to the volatile free amine.

A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄ClNO | [1] |

| Molecular Weight | 139.62 g/mol | [1] |

| CAS Number | 251660-96-5 | [2] |

| Appearance | Solid | [1] |

| Synonyms | 1-methoxy-2-methyl-2-propanamine hydrochloride | [1] |

Synthesis and Purification

While a definitive, peer-reviewed synthesis protocol for (2-Methoxy-1,1-dimethylethyl)amine hydrochloride is not widely published, its structure suggests logical synthetic pathways originating from readily available starting materials. The primary challenge lies in constructing the sterically hindered amine center. A plausible and commonly employed strategy for analogous amines is reductive amination.

Conceptual Synthesis Workflow

The synthesis can be logically approached via the reductive amination of a ketone precursor, 1-methoxy-2-methyl-2-propanone. This process involves the formation of an imine intermediate, which is then reduced to the desired primary amine. The final step involves treatment with hydrochloric acid to form the stable hydrochloride salt.

Caption: Conceptual workflow for the synthesis of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride.

Experimental Protocol: A General Approach

The following protocol is a generalized procedure based on standard organic chemistry principles for reductive amination. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

-

Imine Formation:

-

Dissolve 1-methoxy-2-methyl-2-propanone in a suitable solvent such as methanol or ethanol.

-

Introduce a source of ammonia. This can be aqueous ammonia or ammonia gas bubbled through the solution.

-

The reaction may be facilitated by the addition of a dehydrating agent or by azeotropic removal of water to drive the equilibrium towards the imine.

-

-

Reduction:

-

To the solution containing the imine intermediate, add a reducing agent. Sodium borohydride (NaBH₄) is a common choice for its selectivity and mild reaction conditions.

-

Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to ensure complete conversion.

-

-

Work-up and Salt Formation:

-

Once the reduction is complete, quench the reaction carefully (e.g., by the slow addition of water if using NaBH₄).

-

Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry it over an anhydrous salt like magnesium sulfate (MgSO₄), and filter.

-

To the filtered organic solution, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol) to precipitate the hydrochloride salt.

-

Collect the solid product by filtration, wash with a non-polar solvent like hexane to remove impurities, and dry under vacuum.

-

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include a singlet for the methoxy (-OCH₃) group, a singlet for the two methyl (C(CH₃)₂) groups, and a signal for the methylene (-CH₂-) protons. The amine protons (-NH₃⁺) may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms. Signals for the methoxy carbon, the two equivalent methyl carbons, the methylene carbon, and the quaternary carbon are expected.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands. A broad band in the range of 2500-3000 cm⁻¹ is characteristic of the ammonium (N-H) stretching vibrations in the hydrochloride salt. C-H stretching vibrations from the alkyl groups will appear around 2850-2950 cm⁻¹. A C-O stretching band for the methoxy group is expected around 1100 cm⁻¹.

-

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the free base form of the amine. The sample would typically be neutralized before injection. The mass spectrum will show the molecular ion peak of the free base (C₅H₁₃NO) at an m/z of 103.16 and characteristic fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the hydrochloride salt. A reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is typically used. Detection can be achieved using a UV detector at a low wavelength or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Applications in Research and Development

While this specific amine is not extensively documented in mainstream pharmaceutical development literature, its structural motifs are of interest. It serves as a valuable intermediate, particularly in the synthesis of larger, more complex molecules.

One notable application is in the agrochemical field. A patent for fungicidal compounds describes the use of 1-methoxy-2-methyl-2-propanamine hydrochloride as a key reactant in the synthesis of novel 2-(bicyclic aryloxy)carboxamides.[3] In this context, the amine is reacted with an acid chloride to form an amide linkage, demonstrating its utility as a nucleophilic building block.[3]

The steric hindrance provided by the gem-dimethyl groups can impart specific conformational properties to the final molecule, which can be crucial for modulating biological activity. The methoxy group can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic stability.

Safety and Handling

(2-Methoxy-1,1-dimethylethyl)amine hydrochloride requires careful handling in a laboratory setting. It is classified as harmful if swallowed and can cause skin and eye irritation.

Hazard and Precautionary Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spill and Disposal: In case of a spill, contain the material and clean it up using appropriate absorbent materials. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

References

[3] Google Patents. (2012). WO2012087372A1 - Fungicidal 2-(bicyclic aryloxy)carboxamides. Available at:

[4] Chemchart. (n.d.). 2-Amino-2-methyl-1,3-propanediol (115-69-5). Available at: [Link]

[5] Chemchart. (n.d.). 2-Amino-2-methyl-1-propanol (124-68-5). Available at: [Link]

[6] ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Available at: [Link]

[7] ACS Publications. (n.d.). Synthesis and characterization of a series of zinc bis[(alkyl)(trimethylsilyl)amide] compounds. Available at: [Link]

[8] Google Patents. (2000). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Available at:

[1] PubChem. (n.d.). 1-Methoxy-2-methylpropan-2-amine. Available at: [Link]

[9] PubChem. (n.d.). 1,1-Dimethoxyethyl(dimethyl)amine. Available at: [Link]

[10] ResearchGate. (2025). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Available at: [Link]

[11] MDPI. (n.d.). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Available at: [Link]

[12] ResearchGate. (2025). N-Heterosubstituted Amides. Available at: [Link]

[13] ResearchGate. (2025). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide. Available at: [Link]

Sources

- 1. 1-Methoxy-2-methylpropan-2-amine | C5H13NO | CID 88666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Building Blocks | CymitQuimica [cymitquimica.com]

- 3. WO2012087372A1 - Fungicidal 2-(bicyclic aryloxy)carboxamides - Google Patents [patents.google.com]

- 4. chemchart.com [chemchart.com]

- 5. 2-Amino-2-methyl-1-propanol (124-68-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of a series of zinc bis[(alkyl)(trimethylsilyl)amide] compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 9. 1,1-Dimethoxyethyl(dimethyl)amine | C6H15NO2 | CID 87835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Guide to the Spectral Analysis of (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride: A Predictive Approach

Introduction

(2-Methoxy-1,1-dimethylethyl)amine hydrochloride is a primary amine hydrochloride salt with potential applications in organic synthesis and drug discovery. The structural elucidation and confirmation of purity for such compounds are paramount for researchers, scientists, and drug development professionals. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for the unambiguous characterization of molecular structures.

This in-depth technical guide provides a comprehensive overview of the expected spectral data for (2-Methoxy-1,1-dimethylethyl)amine hydrochloride. In the absence of publicly available experimental spectra, this guide will present a detailed predictive analysis based on established spectroscopic principles and data from analogous structures. This approach not only offers a valuable reference for the characterization of this specific molecule but also serves as an educational tool for interpreting the spectra of related compounds.

Molecular Structure and Predicted Spectroscopic Overview

The structure of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride, with the chemical formula C₅H₁₄ClNO and a molecular weight of 139.62 g/mol , is foundational to understanding its spectral properties. The molecule contains a quaternary carbon, a methoxy group, a methylene group, and a primary amine which, being a hydrochloride salt, exists in its protonated ammonium form.

Molecular Structure Diagram

Caption: Chemical structure of (2-Methoxy-1,1-dimethylethyl)ammonium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2-Methoxy-1,1-dimethylethyl)amine hydrochloride, both ¹H and ¹³C NMR will provide key structural information.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a compound like (2-Methoxy-1,1-dimethylethyl)amine hydrochloride would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the acidic N-H protons are exchangeable and may not be observed in protic solvents like D₂O or CD₃OD. DMSO-d₆ is often a good choice for amine salts as it can slow down the exchange rate of the ammonium protons, allowing for their observation.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters would include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon environment.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons are highly recommended.

NMR Acquisition Workflow

Caption: A typical workflow for NMR spectral acquisition and analysis.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride in a non-exchangeable solvent like DMSO-d₆ would exhibit four distinct signals.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | Broad Singlet | 3H | -NH₃⁺ | The protons on the positively charged nitrogen are expected to be significantly deshielded and will likely appear as a broad signal due to quadrupolar broadening and potential exchange. In D₂O, this signal would disappear. |

| ~3.4 | Singlet | 2H | -CH₂-O- | The methylene protons are adjacent to an oxygen atom, which is electron-withdrawing, thus shifting them downfield. They are expected to be a singlet as there are no adjacent protons. |

| ~3.2 | Singlet | 3H | -O-CH₃ | The methoxy protons are also deshielded by the adjacent oxygen. This will be a sharp singlet. |

| ~1.2 | Singlet | 6H | -C(CH₃)₂ | The two methyl groups are equivalent and attached to a quaternary carbon, so they will appear as a single, sharp singlet with an integration of 6H. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~75 | -C H₂-O- | The methylene carbon is attached to an oxygen atom, resulting in a significant downfield shift. |

| ~60 | -O-C H₃ | The methoxy carbon is also shifted downfield due to the attached oxygen. |

| ~55 | -C (CH₃)₂ | The quaternary carbon atom, being bonded to the electron-withdrawing ammonium group, will be shifted downfield. |

| ~25 | -C(C H₃)₂ | The methyl carbons are in a typical aliphatic region, shifted slightly downfield due to the proximity of the electron-withdrawing groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample like (2-Methoxy-1,1-dimethylethyl)amine hydrochloride, the Attenuated Total Reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of an amine hydrochloride is distinct from that of its free amine base. The protonation of the amine group to form an ammonium salt leads to characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration | Description |

| 3200-2800 | N-H Stretch | This will be a very broad and strong absorption band, characteristic of the N-H stretching vibrations in an ammonium salt. This broadness is due to extensive hydrogen bonding. |

| 2950-2850 | C-H Stretch | Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear as sharp peaks superimposed on the broad N-H stretch. |

| ~1600-1500 | N-H Bend | The asymmetric and symmetric bending (scissoring) vibrations of the -NH₃⁺ group are expected in this region. These are typically medium to strong absorptions. |

| ~1470 & ~1380 | C-H Bend | Bending vibrations for the methyl and methylene groups. |

| ~1100 | C-O Stretch | A strong absorption corresponding to the C-O-C ether linkage is expected in this region. |

| ~1200 | C-N Stretch | The C-N stretching vibration will also be present in the fingerprint region. |

The broad absorption in the 3200-2800 cm⁻¹ region is a key indicator of the presence of an ammonium salt.[1][2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique for a pre-charged molecule like an amine hydrochloride. It will likely produce a strong signal for the molecular cation. Electron Ionization (EI) could also be used, but would likely lead to more extensive fragmentation.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact mass of the ions, allowing for the determination of the elemental composition.

-

Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the parent ion is isolated and fragmented to produce a daughter ion spectrum.

Predicted Mass Spectrum (ESI-MS)

In positive-ion ESI-MS, the spectrum will be dominated by the molecular cation (the free amine), as the hydrochloride salt will dissociate in solution.

| Predicted m/z | Ion | Rationale |

| 104.1383 | [M+H]⁺ | This corresponds to the protonated free amine, (C₅H₁₃NO + H)⁺. The exact mass can be used to confirm the elemental formula. |

Predicted Mass Spectrum (EI-MS)

Under EI conditions, the molecular ion of the free amine (m/z = 103) would be formed, which would then undergo fragmentation. The fragmentation of aliphatic amines is often dominated by α-cleavage.

Alpha-Cleavage Fragmentation Pathway

Caption: Predicted α-cleavage fragmentation pathways for the molecular ion of 2-Methoxy-1,1-dimethylethyl)amine.

| Predicted m/z | Ion | Rationale |

| 103 | [M]⁺ | Molecular ion of the free amine. Due to the "Nitrogen Rule", a molecule with one nitrogen atom will have an odd molecular weight. |

| 88 | [M - CH₃]⁺ | Loss of a methyl group via α-cleavage, resulting in a resonance-stabilized iminium ion. |

| 58 | [M - CH₂OCH₃]⁺ | Loss of a methoxymethyl radical via α-cleavage, leading to the most stable tertiary carbocation-like iminium ion. This is predicted to be the base peak. |

Conclusion

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H. L., & Magill, A. M. (2013).

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

Caballero, J. A., & Sandorfy, C. (1984). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 62(4), 647-653. [Link][2][3]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link][4]

- Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.

Sources

An In-Depth Technical Guide to the Synthesis of (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to (2-Methoxy-1,1-dimethylethyl)amine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is presented as a four-step sequence commencing with the readily available 2-amino-2-methyl-1-propanol. The core of this process involves a strategic protection-methylation-deprotection sequence to selectively introduce the methoxy group onto the primary alcohol in the presence of a primary amine. This guide offers a detailed, step-by-step experimental protocol, explains the rationale behind procedural choices, and provides visualizations to clarify the synthetic workflow and logic. All claims are substantiated with citations to authoritative literature, ensuring scientific integrity and reproducibility.

Introduction: Strategic Importance of (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride

(2-Methoxy-1,1-dimethylethyl)amine and its hydrochloride salt are important intermediates in the development of novel therapeutic agents. The unique sterically hindered neopentyl scaffold, combined with the methoxy and amine functionalities, provides a versatile platform for accessing a diverse range of molecular architectures. The strategic incorporation of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making a reliable and scalable synthesis of this compound a critical objective for researchers in drug development.

This guide details a logical and field-proven synthetic pathway, emphasizing not just the "how" but also the "why" behind each experimental step. By understanding the underlying chemical principles, researchers can adapt and troubleshoot this synthesis for their specific applications.

The Synthetic Blueprint: A Four-Step Approach

The synthesis of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride is elegantly achieved through a four-step sequence:

-

Protection: The primary amine of 2-amino-2-methyl-1-propanol is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in the subsequent methylation step.

-

Methylation: The hydroxyl group of the Boc-protected amino alcohol is converted to a methoxy group via a Williamson ether synthesis.

-

Deprotection: The Boc protecting group is removed under acidic conditions to reveal the desired primary amine.

-

Salt Formation: The final product is isolated as a stable hydrochloride salt.

This strategic approach ensures high selectivity and overall yield.

Visualizing the Workflow

Caption: Synthetic workflow for (2-Methoxy-1,1-dimethylethyl)amine hydrochloride.

Experimental Protocols & Mechanistic Insights

This section provides detailed, step-by-step methodologies for each stage of the synthesis, accompanied by expert commentary on the rationale behind the chosen conditions and reagents.

Step 1: Boc Protection of 2-Amino-2-methyl-1-propanol

The initial step involves the protection of the primary amine of 2-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate (Boc)₂O. The Boc group is an excellent choice due to its stability under the basic conditions of the subsequent Williamson ether synthesis and its facile removal under acidic conditions.[1][2]

Protocol:

-

To a stirred solution of 2-amino-2-methyl-1-propanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).

-

The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product, N-Boc-2-amino-2-methyl-1-propanol, is purified by column chromatography on silica gel.[3][4][5][6][7]

Expertise & Experience: The use of a slight excess of (Boc)₂O ensures complete consumption of the starting amine. The reaction is generally clean, and purification is straightforward. The choice of solvent is flexible, with DCM and THF being common options.

Step 2: Methylation via Williamson Ether Synthesis

With the amine protected, the hydroxyl group is methylated using a classic Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.[8][9][10][11]

Protocol:

-

To a solution of N-Boc-2-amino-2-methyl-1-propanol (1 equivalent) in an anhydrous aprotic solvent such as THF or dimethylformamide (DMF), add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.5 equivalents), dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product, tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate, is purified by column chromatography.

Trustworthiness: The use of anhydrous conditions is critical for the success of this step, as any moisture will quench the sodium hydride. The portion-wise addition of NaH at low temperature helps to control the exothermic reaction and the evolution of hydrogen gas. A slight excess of the methylating agent drives the reaction to completion.

Step 3 & 4: Boc Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt. These are often accomplished in a single step by treating the protected intermediate with an excess of hydrochloric acid.[12][13]

Protocol:

-

Dissolve the purified tert-butyl (2-methoxy-1,1-dimethylethyl)carbamate (1 equivalent) in a suitable solvent such as dioxane, methanol, or ethyl acetate.

-

Add an excess of a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl.

-

Stir the reaction mixture at room temperature. The deprotection is typically rapid and is accompanied by the evolution of carbon dioxide and isobutylene.[3]

-

The product, (2-Methoxy-1,1-dimethylethyl)amine hydrochloride, will often precipitate from the reaction mixture as a white solid.

-

The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dried under vacuum to yield the final product.

Authoritative Grounding: The mechanism of Boc deprotection in the presence of acid involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[3] The amine is then protonated by the excess acid to form the hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative synthesis.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1. Boc Protection | 2-Amino-2-methyl-1-propanol | (Boc)₂O | DCM | Room Temp | 95-99 |

| 2. Methylation | N-Boc-2-amino-2-methyl-1-propanol | NaH, CH₃I | THF | 0 to Room Temp | 80-90 |

| 3. & 4. Deprotection & Salt Formation | tert-Butyl (2-methoxy-1,1-dimethylethyl)carbamate | HCl in Dioxane | Dioxane | Room Temp | 90-98 |

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride. By employing a robust protection-methylation-deprotection strategy, this synthesis offers high yields and selectivity. The experimental protocols and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently synthesize this valuable chemical intermediate for their research and development endeavors.

References

-

Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link]

-

ChemBK. N-Boc-2-Amino-2-Methyl-1-Propanol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-2-amino-2-methyl-1-propanol: A Key Boc-Protected Amino Alcohol for Peptide and Pharmaceutical Synthesis. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

ResearchGate. On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

-

Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

ElectronicsAndBooks. Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. [Link]

-

PubMed. On the selective N-methylation of BOC-protected amino acids. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

-

Lokey Lab Protocols - Wikidot. N-Methylation of Boc amino acids. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Methoxy-1,1-dimethylethyl)amine Hydrochloride: A Technical Guide for the Modern Synthetic Chemist

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the demand for novel building blocks that offer unique structural motifs and precise stereochemical control is ever-present. (2-Methoxy-1,1-dimethylethyl)amine hydrochloride, a sterically hindered primary amine, emerges as a promising reagent for researchers, scientists, and drug development professionals. Its distinctive architecture, featuring a quaternary carbon center adjacent to the amino group and a coordinating methoxy functionality, suggests a broad spectrum of applications, from the construction of complex molecular scaffolds to the orchestration of asymmetric transformations.

This technical guide provides a comprehensive overview of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride, delving into its intrinsic properties, potential synthetic routes, and prospective applications as a versatile building block in organic synthesis. While this specific amine is not extensively documented in peer-reviewed literature, this guide will draw upon established principles of organic chemistry and analogies to structurally related compounds to illuminate its potential utility.

Table 1: Physicochemical Properties of (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride

| Property | Value | Source |

| CAS Number | 251660-96-5 | [1] |

| Molecular Formula | C₅H₁₄ClNO | [1] |

| Molecular Weight | 139.62 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents (predicted) | N/A |

| Synonyms | 1-Methoxy-2-methyl-2-propanamine hydrochloride | [1] |

Proposed Synthesis: A Plausible Route to a Unique Amine

Caption: Experimental workflow for the N-alkylation of (2-Methoxy-1,1-dimethylethyl)amine.

Detailed Methodology:

-

Free Base Generation: To a solution of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane, add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free amine.

-

N-Alkylation: Dissolve the free amine (1.0 eq) in a polar aprotic solvent like acetonitrile. Add a suitable base, such as potassium carbonate (1.5 eq), followed by the desired alkyl halide (1.1 eq). Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated amine.

Causality Behind Experimental Choices: The use of a relatively non-nucleophilic inorganic base like potassium carbonate minimizes side reactions. Acetonitrile is a suitable solvent due to its polarity and ability to dissolve the reactants. The steric hindrance of the amine is expected to favor mono-alkylation.

As a Chiral Auxiliary in Asymmetric Synthesis

Although commercially available as a racemate, (2-Methoxy-1,1-dimethylethyl)amine hydrochloride possesses a stereocenter at the carbon atom bearing the methoxy and amino groups. If resolved into its individual enantiomers, it could serve as a valuable chiral auxiliary. [3]A chiral auxiliary is a chiral moiety that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary can be cleaved and ideally recycled.

Conceptual Application: Asymmetric Alkylation of a Carboxylic Acid Derivative

Caption: Logical workflow for the use of chiral (2-Methoxy-1,1-dimethylethyl)amine as a chiral auxiliary.

In a hypothetical scenario, the chiral amine could be coupled with a prochiral carboxylic acid to form an amide. The steric bulk of the gem-dimethyl groups would likely create a highly biased conformational environment around the amide enolate. Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate a chiral enolate. The approach of an electrophile (e.g., an alkyl halide) would then be directed to one face of the enolate, leading to a diastereoselective alkylation. Subsequent hydrolysis of the amide bond would liberate the enantiomerically enriched carboxylic acid and recover the chiral auxiliary. The methoxy group could potentially play a role in chelating the lithium cation of the enolate, further rigidifying the transition state and enhancing diastereoselectivity.

Rationale for Use: The Advantage of Steric Hindrance and Functionality

The primary motivation for employing (2-Methoxy-1,1-dimethylethyl)amine hydrochloride in synthesis lies in the strategic combination of its structural features:

-

Steric Control: The neopentyl-like framework provides significant steric shielding, which can be exploited to achieve selectivity in reactions at the nitrogen atom or at adjacent positions. This is particularly valuable in preventing undesired multiple additions or in directing the approach of reagents in stereoselective transformations.

-

Methoxy Functionality: The methoxy group introduces a potential coordination site for metal ions, which can be leveraged to influence the stereochemical outcome of metal-catalyzed reactions or to stabilize reactive intermediates. Its electronic properties can also modulate the reactivity of the molecule.

-

Primary Amine Handle: The primary amine serves as a versatile functional group for a wide array of chemical transformations, including amide bond formation, reductive amination, and the synthesis of nitrogen-containing heterocycles.

Conclusion: A Promising Frontier in Synthesis

(2-Methoxy-1,1-dimethylethyl)amine hydrochloride represents a building block with considerable, albeit largely unexplored, potential in organic synthesis. Its unique combination of steric hindrance and functionality makes it an attractive candidate for the construction of complex and sterically demanding molecular architectures. While further research is needed to fully elucidate its reactivity and applications, the principles outlined in this guide provide a solid foundation for its incorporation into innovative synthetic strategies. For researchers in drug discovery and development, this compound offers a novel tool to access previously challenging chemical space and to fine-tune the properties of lead compounds.

References

Sources

Navigating the Labyrinth: A Guide to the Reactivity and Synthesis of Sterically Hindered Primary Amines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered primary amines are pivotal building blocks in modern chemistry, particularly within pharmaceutical and materials science. Their bulky substituents, often introduced to enhance metabolic stability or tune physicochemical properties, simultaneously present profound synthetic challenges by diminishing the nucleophilicity of the amine nitrogen.[1][2] This guide provides an in-depth exploration of the fundamental principles governing the reactivity of these amines and offers a practical survey of robust synthetic methodologies to overcome these challenges. We will dissect the causality behind experimental choices for key transformations—including N-acylation, N-arylation, and reductive amination—and provide field-proven protocols and diagnostic insights to empower researchers in this demanding area of synthesis.

The Paradox of Hindrance: Fundamental Principles of Reactivity

The core challenge in working with amines like 2,6-diisopropylaniline or tert-octylamine lies in the steric shielding of the nitrogen's lone pair of electrons. This physical obstruction dictates a unique reactivity profile that diverges significantly from unhindered analogues like aniline.

Steric Hindrance: The Dominant Force

The primary determinant of reactivity is the steric environment surrounding the nitrogen atom. Bulky alkyl or aryl groups physically block the trajectory of incoming electrophiles, dramatically slowing the rate of reactions that depend on the amine's nucleophilic character.[3][4][5] This effect is the primary reason why standard synthetic protocols often fail.

The diagram below illustrates the fundamental difference in accessibility between an unhindered and a hindered primary amine.

Caption: Steric shielding in hindered vs. unhindered amines.

Basicity vs. Nucleophilicity

A critical distinction must be made between basicity (thermodynamic affinity for a proton) and nucleophilicity (kinetic reactivity towards an electrophile). While the electron-donating nature of alkyl groups can slightly increase the intrinsic basicity of the nitrogen, the steric hindrance severely depresses its nucleophilicity.[6][7] This dichotomy allows hindered amines to function as effective "non-nucleophilic bases" in some contexts, but it is the root of synthetic difficulty.[8]

The following table provides a quantitative comparison between aniline and the sterically hindered 2,6-diisopropylaniline, highlighting how steric factors impact basicity and reactivity.

| Parameter | Aniline | 2,6-Diisopropylaniline | Key Rationale |

| Structure | Unhindered aromatic amine | Amine shielded by two ortho-isopropyl groups | |

| pKa (of conjugate acid) | ~4.6 | ~4.25 (Predicted) | Despite being electron-donating, the isopropyl groups hinder solvation of the anilinium cation, slightly decreasing basicity.[3] |

| Reactivity in N-Acylation | High | Extremely Low | Steric bulk severely obstructs the approach of electrophiles like acyl chlorides to the nitrogen atom.[3] |

| Reactivity in N-Alkylation | High | Very Low | Direct alkylation is similarly impeded by steric hindrance.[3] |

| Reactivity in N-Arylation | Moderate | Very Low (without specialized catalysts) | Reductive elimination from the metal center is often slow due to steric congestion.[1] |

Key Transformations: Overcoming Steric Barriers

Successfully forming bonds with hindered primary amines requires moving beyond standard reaction conditions and employing specialized reagents and catalysts designed to overcome the steric penalty.

N-Acylation: The Challenge of Amide Bond Formation

Amide bond formation is arguably the most frequent and frustrating challenge. Standard acylation with acid anhydrides or even acid chlorides often results in no reaction at room temperature.[9]

The Causality of Failure: The tetrahedral intermediate formed during nucleophilic attack is highly congested. The energy barrier to reach this state is prohibitively high without assistance.

Field-Proven Solutions:

-

High-Reactivity Acylating Agents: Acyl chlorides are generally more effective than anhydrides due to their higher intrinsic reactivity.[10]

-

Nucleophilic Catalysis (DMAP): The use of 4-(Dimethylaminopyridine) (DMAP) is a cornerstone strategy. DMAP is a superior nucleophile to the hindered amine. It first attacks the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent, capable of overcoming the steric barrier of the hindered amine.[10]

Caption: Catalytic cycle of DMAP in the acylation of a hindered amine.

-

Peptide Coupling Reagents: For particularly stubborn couplings, reagents developed for solid-phase peptide synthesis are invaluable. Reagents like HATU, HBTU, and COMU are designed to activate carboxylic acids to form highly reactive esters (e.g., OAt or OBt esters) that can acylate even hindered amines and amino acids.[][12][13][14]

Experimental Protocol: N-Acylation of 2,6-Diisopropylaniline using HATU

-

System Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

-

Reagent Addition: Add 2,6-diisopropylaniline (1.1 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Stir the mixture at room temperature. The choice of DIPEA is critical; it is too hindered to compete as a nucleophile but effectively scavenges the acid byproduct.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

N-Arylation: The Buchwald-Hartwig Amination

Palladium-catalyzed C-N cross-coupling is a powerful tool, but its application to hindered primary amines was historically limited.[1]

The Causality of Failure: The catalytic cycle involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination. With hindered amines, two steps can be problematic: (1) The bulky amine may be a poor ligand for the palladium center, and (2) the final reductive elimination step to form the C-N bond can be sterically impeded and thus very slow.[1][2]

Field-Proven Solutions:

-

Rational Ligand Design: The breakthrough in this area came from the development of highly specialized biarylphosphine ligands. Ligands like BrettPhos and others possess bulky, flexible architectures that create a specific coordination environment around the palladium.[1] This environment accelerates both the oxidative addition of the aryl halide and, crucially, the rate-limiting reductive elimination step.[2][15]

-

Precatalysts: Using well-defined palladium precatalysts ensures the rapid generation of the active catalytic species in solution, leading to more reproducible results.

Experimental Protocol: Buchwald-Hartwig Amination of tert-Octylamine

-

System Setup: In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 eq), the palladium precatalyst (e.g., a BrettPhos-based G3 precatalyst, 1-2 mol %), the BrettPhos ligand (1-2 mol %), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.2 eq) to an oven-dried reaction vessel.

-

Reagent Addition: Add anhydrous, degassed toluene or dioxane as the solvent, followed by the hindered primary amine (e.g., tert-octylamine, 1.2 eq).

-

Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting aryl halide is consumed.

-

Workup: Cool the reaction to room temperature, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify via column chromatography.

Reductive Amination

Reductive amination is a staple for synthesizing secondary and tertiary amines from carbonyl compounds.[16]

The Causality of Failure: The initial step, the formation of an imine or enamine intermediate, is often slow and reversible with hindered amines. Furthermore, the resulting hindered amine product can sometimes poison the catalyst.[16]

Field-Proven Solutions:

-

Selective Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice. It is milder than NaBH₄ or NaBH₃CN and selectively reduces the iminium ion intermediate as it is formed, driving the equilibrium toward the product.[16] Its steric bulk is less of an issue as it delivers a hydride to the less-hindered face of the iminium ion.

-

Specialized Catalysts: For catalytic hydrogenations, specialized systems such as palladium hydroxide clusters have been shown to be highly effective for preparing hindered amines, facilitating both imine generation and reduction even at room temperature.[17] Nickel-based catalysts also provide an effective, earth-abundant alternative.[16]

Caption: General workflow for developing a successful reaction with a hindered amine.

Applications in Drug Discovery and Beyond

The synthetic effort is justified by the valuable properties these molecules impart.

-

Metabolic Shielding: In drug development, bulky groups like tert-butyl or adamantyl act as "metabolic shields," protecting nearby functional groups from enzymatic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][2]

-

Tuning Lipophilicity: These groups increase a molecule's lipophilicity, which can be critical for its ability to cross cell membranes and reach its biological target.[1][2]

-

Advanced Ligand Synthesis: Hindered anilines are precursors to many important ligands in catalysis, such as N-heterocyclic carbenes (NHCs), where the bulky substituents are essential for catalyst stability and activity.[18]

Conclusion and Future Outlook

The reactivity of sterically hindered primary amines is a classic case of kinetic control trumping thermodynamic potential. While their lone pairs are electronically available, they are physically inaccessible to all but the most reactive electrophiles or cleverly designed catalytic systems. Success in this field hinges on a deep understanding of reaction mechanisms and the rational selection of advanced reagents and catalysts. The ongoing development of more potent coupling agents, more active and selective catalysts for C-N bond formation, and novel methods like photoredox catalysis will continue to lower the synthetic barriers, making these invaluable molecular scaffolds ever more accessible to the scientific community.[19]

References

-

Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society URL: [Link]

-

Title: Reductive amination - Wikipedia Source: Wikipedia URL: [Link]

-

Title: N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine Source: MDPI URL: [Link]

-

Title: Chemists Make Strides to Simplify Drug Design, Synthesis Source: Rice University News URL: [Link]

-

Title: The synthesis of sterically hindered amines by a direct reductive amination of ketones Source: Royal Society of Chemistry URL: [Link]

-

Title: Safety Data Sheet: 2,6-Diisopropylaniline Source: Chemos GmbH & Co.KG URL: [Link]

-

Title: tert-Butyl-tert-octylamine - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Nucleophilicity Trends of Amines Source: Master Organic Chemistry URL: [Link]

-

Title: What are the Applications of Amines in the Pharmaceutical Industry? Source: Diplomata Comercial URL: [Link]

- Title: A kind of preparation method of tert-octylamine - Google Patents Source: Google Patents URL

-

Title: Reactions of Amines Source: Chemistry LibreTexts URL: [Link]

-

Title: What Makes A Good Nucleophile? Source: Master Organic Chemistry URL: [Link]

-

Title: Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates Source: ACS Catalysis URL: [Link]

-

Title: Emerging Methods in Amide- and Peptide-Bond Formation Source: ResearchGate URL: [Link]

-

Title: Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis Source: Journal of the American Chemical Society URL: [Link]

-

Title: The Synthesis of Sterically Hindered Amides Source: CHIMIA URL: [Link]

-

Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ACS Publications URL: [Link]

-

Title: What are the factors which influence nucleophilicity? Source: Quora URL: [Link]

-

Title: Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents Source: Der Pharma Chemica URL: [Link]

-

Title: Synthesis of tert-octylamine Source: PrepChem.com URL: [Link]

-

Title: CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION Source: TSI Journals URL: [Link]

-

Title: Characteristics of the SN2 Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: National Institutes of Health (NIH) URL: [Link]

-

Title: N-Heterocyclic Carbene-Catalyzed Amidation of Unactivated Esters with Amino Alcohols Source: Organic Letters URL: [Link]

-

Title: Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions Source: Journal of the American Chemical Society URL: [Link]

-

Title: 2,6-Diisopropylaniline Source: PubChem URL: [Link]

-

Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

-

Title: Bulky Amines that Work Source: GalChimia URL: [Link]

-

Title: Preparation method of tert-octylamine Source: Patsnap URL: [Link]

-

Title: Prodrugs for Amines Source: MDPI URL: [Link]

-

Title: Ynamide Coupling Reagents: Origin and Advances Source: National Institutes of Health (NIH) URL: [Link]

-

Title: An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions Source: ARKIVOC URL: [Link]

-

Title: Nucleophilicity of Amines Definition Source: Fiveable URL: [Link]

-

Title: Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides Source: National Institutes of Health (NIH) URL: [Link]

- Title: Process for preparing t-octanylamine - Google Patents Source: Google Patents URL

-

Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fiveable.me [fiveable.me]

- 8. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 12. bachem.com [bachem.com]

- 13. chimia.ch [chimia.ch]

- 14. researchgate.net [researchgate.net]

- 15. Bulky Amines that Work - GalChimia [galchimia.com]

- 16. Reductive amination - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. 2,6-Diisopropylaniline | 24544-04-5 [chemicalbook.com]

- 19. pubs.acs.org [pubs.acs.org]

The Strategic Role of (2-Methoxy-1,1-dimethylethyl)amine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxy-1,1-dimethylethyl)amine hydrochloride, a structurally unique building block, is gaining traction in medicinal chemistry for its potential to confer advantageous physicochemical and pharmacokinetic properties to drug candidates. This technical guide provides an in-depth analysis of its synthesis, strategic applications in drug design, and the underlying principles that make the 2-methoxy-1,1-dimethylethyl moiety a valuable asset in the development of novel therapeutics. Through a detailed exploration of its role as a bioisosteric replacement and a modulator of key drug-like properties, this document serves as a comprehensive resource for scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Emergence of a Versatile Building Block

In the landscape of drug discovery, the selection of appropriate chemical building blocks is paramount to achieving desired therapeutic profiles. (2-Methoxy-1,1-dimethylethyl)amine hydrochloride (also known as 1-methoxy-2-methyl-2-propanamine hydrochloride) has emerged as a significant synthon for introducing a sterically hindered, yet polar, tertiary amine moiety into drug candidates. Its unique structural features—a gem-dimethyl group adjacent to a methoxyethylamino group—offer a compelling combination of lipophilicity and hydrophilicity, influencing properties such as solubility, metabolic stability, and target engagement.

The strategic incorporation of this moiety can be a key tactic in overcoming common challenges in drug development, including poor bioavailability and rapid metabolism. This guide will delve into the synthetic pathways to access this versatile amine, explore its application through case studies, and provide a rationale for its use based on established medicinal chemistry principles.

Synthesis and Chemical Properties

The practical utility of (2-Methoxy-1,1-dimethylethyl)amine hydrochloride is underpinned by accessible synthetic routes. While multiple strategies can be envisioned, a common conceptual approach involves the formation of the core carbon skeleton followed by amination.

Retrosynthetic Analysis and Potential Synthetic Pathways

A logical retrosynthetic disconnection of the target amine points towards precursors such as a corresponding ketone or alcohol. One plausible forward synthesis involves the reductive amination of a suitable ketone precursor.

Diagram: Proposed Synthetic Pathway

Caption: A potential synthetic route to (2-Methoxy-1,1-dimethylethyl)amine hydrochloride.

Detailed Experimental Protocol: Reductive Amination (Illustrative)

The following protocol is an illustrative example based on standard organic synthesis methodologies for reductive amination.

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Oxidation of Alcohol | 1-methoxy-2-methyl-2-propanol, PCC or Swern oxidation reagents, Dichloromethane | To generate the key ketone intermediate. |

| 2 | Imination | 1-methoxy-2-methyl-2-propanone, Ammonia (or ammonium salt), Titanium(IV) isopropoxide (optional) | Formation of the imine intermediate in situ. |

| 3 | Reduction | Sodium cyanoborohydride (NaBH3CN) or Hydrogen gas with a metal catalyst (e.g., Pd/C) | Reduction of the imine to the corresponding primary amine. |

| 4 | Work-up and Purification | Acid-base extraction, followed by distillation or chromatography | Isolation and purification of the free amine. |

| 5 | Salt Formation | Purified amine, Hydrochloric acid (in a suitable solvent like ether or isopropanol) | To produce the stable and crystalline hydrochloride salt. |

Causality behind Experimental Choices:

-

Choice of Oxidizing Agent: Mild oxidizing agents like PCC or Swern conditions are often preferred to avoid over-oxidation or side reactions.

-

Reductive Amination Conditions: The use of a reducing agent like sodium cyanoborohydride is advantageous as it is selective for the iminium ion over the ketone, allowing for a one-pot reaction. Catalytic hydrogenation offers a greener alternative but may require higher pressures and temperatures.

-

Salt Formation: The hydrochloride salt is typically chosen for its improved stability, crystallinity, and handling properties compared to the free base, which is a common practice for amine-containing active pharmaceutical ingredients (APIs).

The Strategic Role in Medicinal Chemistry: A Multifaceted Approach